

Molecular weight and formula of 2-(4-Bromophenyl)-2-methylpropanenitrile

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2-methylpropanenitrile

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Technical Guide: 2-(4-Bromophenyl)-2-methylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **2-(4-Bromophenyl)-2-methylpropanenitrile**. The information is curated for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Data

2-(4-Bromophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile. Below is a summary of its key chemical identifiers and properties.

Property	Value	Citation(s)
Molecular Formula	$C_{10}H_{10}BrN$	[1] [2] [3]
Molecular Weight	224.10 g/mol	[1] [2]
IUPAC Name	2-(4-bromophenyl)-2-methylpropanenitrile	[1] [2]
CAS Number	101184-73-0	[1] [2] [3]
Canonical SMILES	<chem>CC(C)(C#N)C1=CC=C(C=C1)Br</chem>	[1] [2]
Physical State	Liquid (at 20 °C)	
Boiling Point	85 °C at 0.075 mmHg	
Flash Point	135 °C	

Synthesis Protocol

While a direct one-pot synthesis protocol for **2-(4-Bromophenyl)-2-methylpropanenitrile** is not readily available in the reviewed literature, a robust two-step synthesis can be proposed based on established methodologies. This involves the synthesis of the carboxylic acid precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, followed by its conversion to the target nitrile.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid

This protocol is adapted from a patented procedure for the selective bromination of 2-methyl-2-phenylpropanoic acid.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- 2-methyl-2-phenylpropanoic acid
- Bromine (Br_2)

- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Hexanes
- 5N Hydrochloric acid (HCl)

Procedure:

- In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in an aqueous medium.
- Heat the reaction mixture to 75-80 °C.
- Add bromine dropwise to the heated suspension.
- Stir the reaction mixture at 75-80 °C until gas chromatographic analysis indicates complete consumption of the starting material.
- Cool the reaction mixture to ambient temperature. The product may precipitate.
- Extract the aqueous mixture with dichloromethane (3 x 75 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent to yield the crude solid product.
- Suspend the crude product in hexanes and filter to recover the purified 2-(4-bromophenyl)-2-methylpropanoic acid.[5][6]

Step 2: Conversion of Carboxylic Acid to Nitrile

This is a generalized protocol based on modern methods for the conversion of tertiary carboxylic acids to nitriles.[1][7][8]

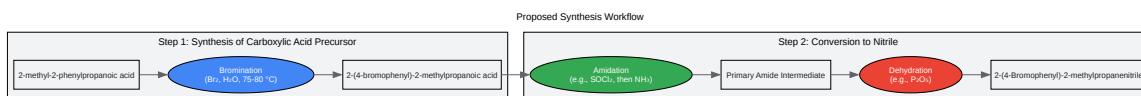
Materials:

- 2-(4-bromophenyl)-2-methylpropanoic acid

- Ammonia or a suitable nitrogen source (e.g., 1-phenethylamine)
- A dehydrating agent (e.g., P_2O_5 , $SOCl_2$) or a suitable catalyst system (e.g., PIII/PV catalysis)
- An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

- The carboxylic acid is first converted to its corresponding primary amide. This can be achieved by reaction with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
- The resulting primary amide is then subjected to dehydration. This is a common method for nitrile synthesis and can be accomplished using a variety of dehydrating agents such as phosphorus pentoxide (P_2O_5) or thionyl chloride ($SOCl_2$).[9]
- Alternatively, modern catalytic methods can directly convert the carboxylic acid to the nitrile. For instance, a PIII/PV-catalyzed 'oxidation-reduction condensation' with a nitrogen source like 1-phenethylamine can be employed under mild conditions.[1]
- The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).
- Upon completion, the reaction mixture is worked up using standard procedures, which may include quenching, extraction, and purification by column chromatography or distillation.



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Caption: Proposed two-step synthesis of **2-(4-Bromophenyl)-2-methylpropanenitrile**.

Spectroscopic Characterization (Predicted)

Specific, experimentally obtained spectra for **2-(4-Bromophenyl)-2-methylpropanenitrile** are not readily available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.[10][11][12]

Predicted ^1H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.5 - 7.6	Doublet	2H	Aromatic protons ortho to the bromine atom
~ 7.3 - 7.4	Doublet	2H	Aromatic protons meta to the bromine atom
~ 1.7	Singlet	6H	Two equivalent methyl (CH_3) groups

Predicted ^{13}C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
~ 138 - 142	Quaternary aromatic carbon attached to the propanenitrile group
~ 132	Aromatic CH carbons meta to the bromine atom
~ 128	Aromatic CH carbons ortho to the bromine atom
~ 122 - 125	Quaternary aromatic carbon attached to the bromine atom
~ 120 - 125	Nitrile carbon ($\text{C}\equiv\text{N}$)
~ 35 - 40	Quaternary aliphatic carbon
~ 25 - 30	Methyl carbons (CH_3)

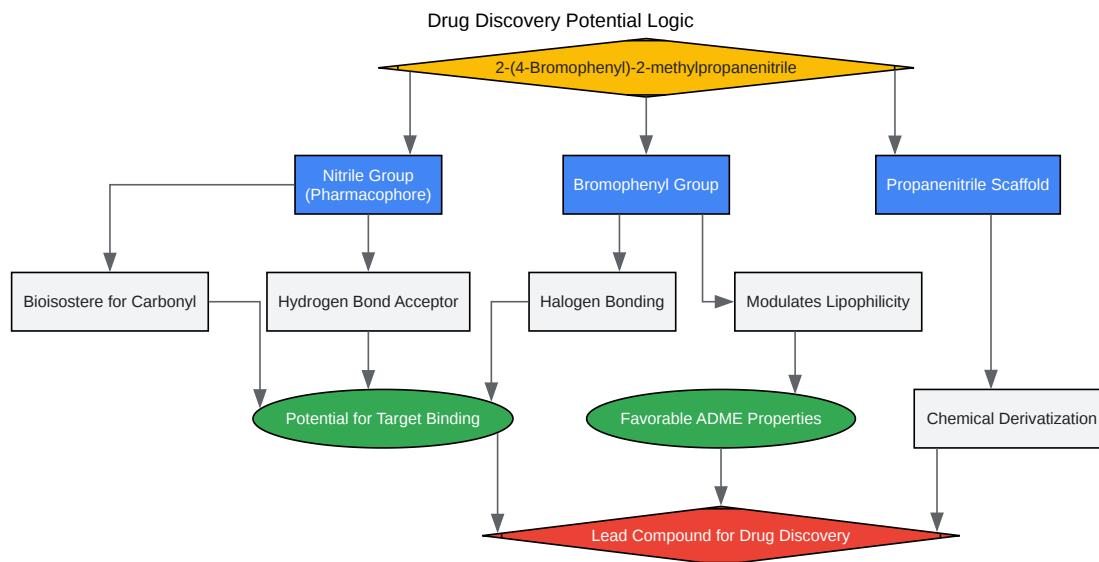
Predicted IR Spectrum

Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 3100 - 3000	Aromatic C-H stretch
~ 2950 - 2850	Aliphatic C-H stretch
~ 2240 - 2260	Nitrile (C≡N) stretch (medium, sharp)
~ 1600, 1480	Aromatic C=C stretch
~ 1100 - 1000	C-Br stretch

Potential Applications in Drug Discovery

While there is no specific literature detailing the biological activity of **2-(4-Bromophenyl)-2-methylpropanenitrile**, its structural features suggest potential relevance in medicinal chemistry and drug development.

- **Nitrile as a Pharmacophore:** The nitrile group is present in over 30 approved pharmaceutical drugs and is a key functional group in many clinical candidates. It can act as a bioisostere for a carbonyl group, a hydrogen bond acceptor, or a reactive group in enzyme inhibition.
- **Bromophenyl Moiety:** The bromophenyl group is a common substituent in bioactive molecules. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in protein-ligand binding. Furthermore, the lipophilicity of the bromine atom can influence the pharmacokinetic properties of a molecule.
- **Structural Scaffold:** Substituted propanenitriles have been investigated for a variety of biological activities.^{[13][14]} The 2-aryl-2-methylpropanenitrile scaffold can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromophenyl compounds have been explored as endothelin receptor antagonists.^[15]



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Caption: Logical flow of the potential of the title compound in drug discovery.

Safety Information

Based on available data, **2-(4-Bromophenyl)-2-methylpropanenitrile** is classified with the following hazards:

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H332	Harmful if inhaled
H411	Toxic to aquatic life with long lasting effects

Precautionary Statements: P261, P270, P271, P273, P301+P312, P302+P352, P304+P340, P312, P330, P391, P501.[\[10\]](#) Users should consult the full Safety Data Sheet (SDS) before handling this chemical.

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